molecular formula C17H28N2O B11958729 Urea, N,N-dibutyl-N'-(2,6-dimethylphenyl)- CAS No. 86781-21-7

Urea, N,N-dibutyl-N'-(2,6-dimethylphenyl)-

Cat. No.: B11958729
CAS No.: 86781-21-7
M. Wt: 276.4 g/mol
InChI Key: YPZGKHSVUKQBCI-UHFFFAOYSA-N
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Description

Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)-: is a chemical compound that belongs to the class of N-substituted ureas. These compounds are characterized by the presence of a urea functional group, where the nitrogen atoms are substituted with various alkyl or aryl groups. This particular compound features two butyl groups and a 2,6-dimethylphenyl group attached to the nitrogen atoms of the urea moiety. It is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For this compound, the reaction between dibutylamine and 2,6-dimethylphenyl isocyanate in an appropriate solvent under controlled temperature conditions can yield the desired product .

Industrial Production Methods: In industrial settings, the production of N-substituted ureas often involves the use of phosgene as a reagentThis method, while efficient, requires careful handling due to the toxic nature of phosgene .

Chemical Reactions Analysis

Types of Reactions: Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can convert the urea group into amine derivatives.

    Substitution: The compound can participate in substitution reactions where the butyl or dimethylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their potential use as drugs. The unique structure of N-substituted ureas allows for the design of molecules with specific biological targets .

Industry: Industrially, Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • Urea, N,N-dimethyl-N’-(2,6-dimethylphenyl)-
  • Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-

Comparison: Compared to similar compounds, Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- exhibits unique properties due to the presence of butyl groups. These groups influence its solubility, reactivity, and biological activity. The compound’s structure allows for specific interactions with molecular targets, making it distinct from other N-substituted ureas.

Properties

CAS No.

86781-21-7

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

1,1-dibutyl-3-(2,6-dimethylphenyl)urea

InChI

InChI=1S/C17H28N2O/c1-5-7-12-19(13-8-6-2)17(20)18-16-14(3)10-9-11-15(16)4/h9-11H,5-8,12-13H2,1-4H3,(H,18,20)

InChI Key

YPZGKHSVUKQBCI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=C(C=CC=C1C)C

Origin of Product

United States

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